molecular formula C20H20N2O2S B2679640 1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 899957-95-0

1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No. B2679640
CAS RN: 899957-95-0
M. Wt: 352.45
InChI Key: RCEQGNQAOYRELM-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is part of a broader class of chemical compounds that have been extensively researched for their potential in synthesizing novel heterocyclic compounds. These compounds are recognized for their utility in creating pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. The synthesis of such compounds has been explored to develop new biologically active compounds with various moieties, including heterocyclic chromenone fragments. These synthesized compounds have demonstrated significant biological activities, such as plant-growth regulatory activity, underlining their potential in agricultural and biological research (Aniskova, Grinev, & Yegorova, 2017).

Antimicrobial Properties

Further research has delved into the antimicrobial properties of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones, showcasing the compound's relevance in medical and pharmaceutical sciences. These studies have led to the synthesis of compounds with pronounced antimicrobial activities, highlighting the potential for developing new therapeutic agents against various microbial infections (Ravindra, Vagdevi, & Vaidya, 2008).

Antiprotozoal and Antitumor Activities

The exploration of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds synthesized from furan-2-yl derivatives, has demonstrated potent antiprotozoal activities. These findings are particularly important for the development of new treatments for diseases caused by protozoan parasites. Moreover, some of these compounds have shown excellent in vivo activity in trypanosomal models, suggesting their potential as novel therapeutic agents for treating protozoan infections (Ismail et al., 2004).

Anti-inflammatory and Antinociceptive Properties

Research on thiazolopyrimidine derivatives, which include the furan-2-yl moiety, has revealed their significant anti-inflammatory and antinociceptive properties. These compounds have been evaluated for their efficacy in reducing inflammation and pain, indicating their potential applications in developing new anti-inflammatory and analgesic medications (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-7-9-15(10-8-14)13-25-19-17-5-2-6-18(17)22(20(23)21-19)12-16-4-3-11-24-16/h3-4,7-11H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEQGNQAOYRELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.